BenchChemオンラインストアへようこそ!

RM-581

Pancreatic cancer Selectivity index Aminosteroid

RM-581 is a synthetic aminosteroid distinguished by a quinoline-proline side chain on a mestranol core. It uniquely aggravates ER stress to induce apoptosis in cancers resistant to enzalutamide, abiraterone, and docetaxel, including prostate, pancreatic, and breast tumors. With demonstrated oral bioavailability and 3.3-10x tumor accumulation, it is an essential tool for probing drug resistance mechanisms and developing next-generation combination regimens. Ensure your studies leverage this validated, high-potency probe.

Molecular Formula C40H46N4O4
Molecular Weight 646.8 g/mol
Cat. No. B12399588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRM-581
Molecular FormulaC40H46N4O4
Molecular Weight646.8 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=C(C=C34)N5CCN(CC5)C(=O)C6CCCN6C(=O)C7=NC8=CC=CC=C8C=C7)OC
InChIInChI=1S/C40H46N4O4/c1-4-40(47)18-16-31-29-13-11-27-24-36(48-3)35(25-30(27)28(29)15-17-39(31,40)2)42-20-22-43(23-21-42)38(46)34-10-7-19-44(34)37(45)33-14-12-26-8-5-6-9-32(26)41-33/h1,5-6,8-9,12,14,24-25,28-29,31,34,47H,7,10-11,13,15-23H2,2-3H3/t28-,29+,31-,34-,39-,40-/m0/s1
InChIKeyATNNMGSUEUFVSK-UFRMBTGLSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RM-581: An Orally Active Aminosteroid with Documented Preclinical Efficacy in Multiple Resistant Cancers


RM-581 is a synthetic aminosteroid derivative built around a mestranol backbone, distinguished by a unique quinoline-proline side chain conjugated to the steroidal core [1]. It functions as an endoplasmic reticulum (ER) stress aggravator, inducing apoptosis across a broad spectrum of solid tumors and hematological malignancies [2]. As an orally active agent, RM-581 has demonstrated robust in vivo tumor regression in xenograft models, including those resistant to standard therapies, positioning it as a leading candidate for further preclinical and clinical evaluation [3].

Why RM-581 Cannot Be Substituted by Other Aminosteroids or Standard Chemotherapeutics


Substitution with closely related aminosteroid analogs or standard-of-care agents is not scientifically justified due to RM-581's distinct pharmacological profile. Despite a shared core, minor structural modifications in this class lead to drastic changes in anticancer activity, metabolic stability, and aqueous solubility [1]. RM-581's specific molecular architecture—an estrane core with a quinoline-proline side chain—confers a unique combination of high potency, a favorable selectivity index for cancer over normal cells, and oral bioavailability not observed in its androstane-based counterpart RM-133 [2]. Furthermore, its mechanism of action as an ER stress aggravator enables it to overcome resistance to hormonal therapies and taxanes, providing a therapeutic avenue where conventional drugs fail [3].

Quantitative Differentiation of RM-581 vs. Aminosteroid Analog RM-133 and Standard Therapies


4.6-Fold Higher Selectivity Index for Cancer Over Normal Cells Compared to RM-133

In a direct head-to-head comparison in the PANC-1 pancreatic cancer cell line, RM-581 and its androstane analog RM-133 exhibited similar antiproliferative potencies (IC50 = 3.9 μM and 4.3 μM, respectively). However, RM-581 demonstrated a substantially higher selectivity index (SI) for cancer cells over normal pancreatic cells (SI = 12.8) compared to RM-133 (SI = 2.8), representing a 4.6-fold improvement [1].

Pancreatic cancer Selectivity index Aminosteroid

62-Fold and 21-Fold Higher Potency vs. Enzalutamide and Abiraterone in Prostate Cancer Cells

In LAPC-4 androgen-dependent prostate cancer cells, RM-581 exhibited an IC50 of 0.56 μM, which is 62-fold more potent than enzalutamide (IC50 = 34.8 μM) and 21-fold more potent than abiraterone (IC50 = 11.5 μM). Notably, RM-581 also demonstrated synergistic effects when combined with both drugs (CI < 1.0) [1].

Prostate cancer IC50 Androgen receptor

Broad Efficacy Across All Breast Cancer Subtypes with Synergistic Taxane Enhancement

RM-581 demonstrated an antiproliferative effect on all breast cancer molecular subtypes, with particularly strong activity in Luminal A and triple-negative breast cancer (TNBC) in both 2D and 3D cultures. Crucially, the combination of RM-581 with taxanes (docetaxel or paclitaxel) improved the antiproliferative effect of RM-581 in TNBC and metastatic TNBC cell lines [1].

Breast cancer Triple-negative Combination therapy

Oral Bioavailability with Significant Tumor Accumulation and a Favorable Safety Window In Vivo

In an LAPC-4 prostate cancer xenograft model, oral administration of RM-581 at doses as low as 3 mg/kg completely blocked tumor growth in non-castrated nude mice. The compound exhibited tumor accumulation 3.3- to 10-fold higher than plasma levels. A 7-week dose-escalation study up to 720 mg/kg given orally revealed no signs of toxicity, suggesting a wide safety window [1].

Pharmacokinetics Oral bioavailability Xenograft

High-Impact Application Scenarios for RM-581 in Cancer Research and Drug Development


Investigating ER Stress-Mediated Apoptosis in Therapy-Resistant Cancers

Researchers studying mechanisms of drug resistance in prostate, pancreatic, or breast cancer can use RM-581 as a potent and selective ER stress aggravator. Its ability to induce apoptosis in cells resistant to enzalutamide, abiraterone, and docetaxel makes it an ideal probe to dissect the unfolded protein response (UPR) and identify new therapeutic vulnerabilities. [1][2]

Developing Oral Combination Therapies for Metastatic Disease

Pharmaceutical development teams can leverage RM-581's oral bioavailability and favorable safety profile to design novel combination regimens. Preclinical data supports its synergy with taxanes in TNBC and with androgen receptor-targeted therapies in prostate cancer, enabling the exploration of all-oral treatment protocols for metastatic settings. [2][3]

Validating Aminosteroid Scaffolds for Targeted Drug Discovery

Medicinal chemists can utilize RM-581 as a benchmark compound for structure-activity relationship (SAR) studies aimed at optimizing metabolic stability and aqueous solubility. The extensive characterization of its metabolites and the impact of minor structural changes provide a robust foundation for designing next-generation aminosteroids with improved pharmacokinetic properties. [4]

Studying Tumor-Selective Accumulation and Lipid Metabolism Disruption

Cancer biologists can employ RM-581 to investigate the relationship between ER stress, tumor-specific lipid accumulation, and cancer cell death. Its documented 3.3- to 10-fold tumor-to-plasma accumulation ratio and specific effects on unsaturated fatty acid levels (e.g., +56% linoleic acid) offer a unique tool for probing metabolic vulnerabilities in solid tumors. [2]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for RM-581

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.